4-Chloro-2-fluoroaniline

Catalog No.
S704762
CAS No.
57946-56-2
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoroaniline

CAS Number

57946-56-2

Product Name

4-Chloro-2-fluoroaniline

IUPAC Name

4-chloro-2-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N

4-Chloro-2-fluoroaniline is an organic compound with the molecular formula C6H5ClFNC_6H_5ClFN and a molecular weight of 145.56 g/mol. It is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, specifically at the 4 and 2 positions, respectively. This compound appears as a beige liquid and is known for its low volatility, with a boiling point in the range of 104 - 107 °C at reduced pressure . Its chemical structure can be represented as follows:

text
Cl |C6H4 | F

4-Chloro-2-fluoroaniline is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly due to its unique electronic properties imparted by the halogen substituents.

Currently, there is no documented research on the specific mechanism of action of 4-chloro-2-fluoroaniline in biological systems.

4-chloro-2-fluoroaniline should be handled with care due to the presence of the amine group. Aniline derivatives can be harmful upon inhalation, ingestion, or skin contact []. Safety data sheets from chemical suppliers recommend the use of personal protective equipment like gloves, eye protection, and respiratory protection when handling the compound [].

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under appropriate conditions, making it useful for synthesizing various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to ortho or para positions during substitution reactions, allowing for the synthesis of more complex aromatic compounds.
  • Reduction Reactions: The nitro group in related compounds can be reduced to an amine, facilitating further chemical transformations.

Several methods exist for synthesizing 4-Chloro-2-fluoroaniline:

  • From 4-Chloro-2-fluoronitrobenzene: This method involves reducing the nitro group to an amine using reagents such as iron powder or tin chloride in acidic conditions .
  • Diazotization Reaction: Starting from 5-chloro-2-nitrobenzene, diazotization followed by thermal decomposition can yield 4-Chloro-2-fluoroaniline with high purity .
  • Halogen Exchange Reactions: Utilizing halogenated precursors like 2,4-dichloronitrobenzene in reactions with fluoride sources (e.g., potassium fluoride) under controlled conditions has also been reported .

4-Chloro-2-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs, particularly those targeting bacterial infections or cancer.
  • Agrochemicals: It is used in developing herbicides and pesticides due to its biological activity against pests.
  • Dyes and Pigments: The compound is utilized in producing dyes that require specific color properties imparted by halogen substituents.

Several compounds share structural similarities with 4-Chloro-2-fluoroaniline. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Characteristics
3-Chloro-2-fluoroaniline57946-56-30.96Different position of chlorine substituent
2-Chloro-3-fluoroaniline2613-30-10.94Fluorine at a different position
4-Bromo-2-fluoroaniline69411-06-90.92Bromine instead of chlorine
3-Fluoroaniline363-51-90.90Lacks chlorine substituent

Each of these compounds exhibits unique properties and reactivity profiles due to variations in their substituent arrangements, which may influence their applications in pharmaceuticals and agrochemicals.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

57946-56-2

Wikipedia

4-Chloro-2-fluoroaniline

Dates

Modify: 2023-08-15

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